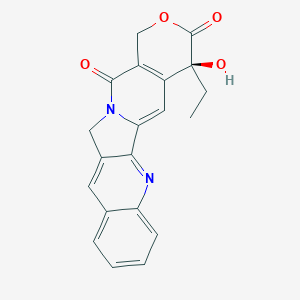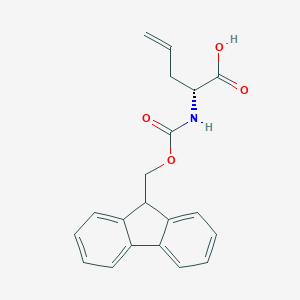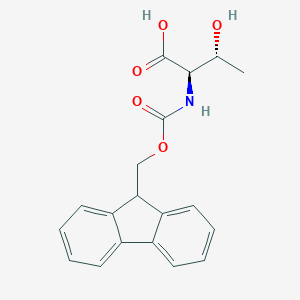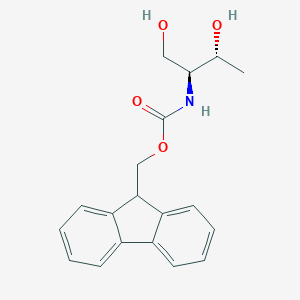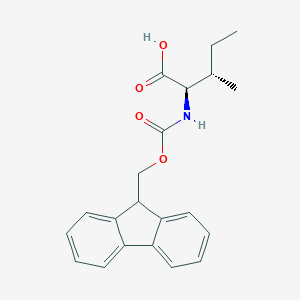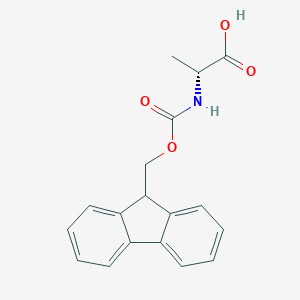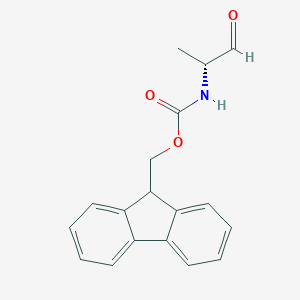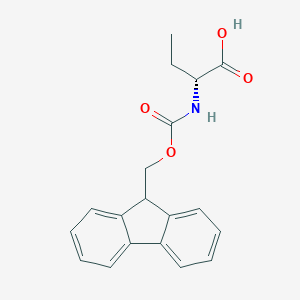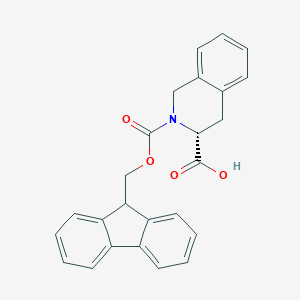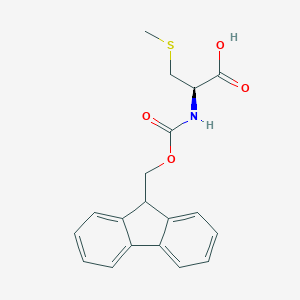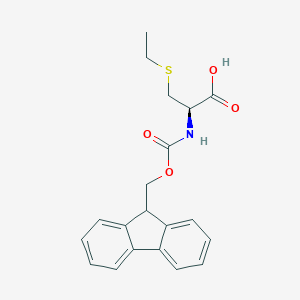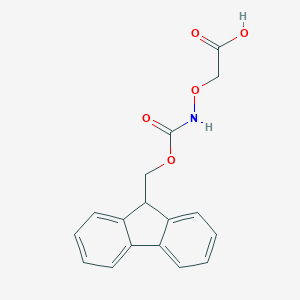
Fmoc-AOAc-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-AOAc-OH: 9-fluorenylmethoxycarbonyl-8-aminooctanoic acid , is a derivative of amino acids commonly used in peptide synthesis. The fluorenylmethoxycarbonyl group serves as a protecting group for the amino group, which is crucial in the stepwise synthesis of peptides. This compound is particularly useful in solid-phase peptide synthesis due to its stability under acidic conditions and ease of removal under basic conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-fluorenylmethoxycarbonyl-8-aminooctanoic acid typically involves the protection of the amino group of 8-aminooctanoic acid with the fluorenylmethoxycarbonyl group. This can be achieved by reacting 8-aminooctanoic acid with 9-fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium bicarbonate in an organic solvent like dioxane .
Industrial Production Methods: In industrial settings, the production of 9-fluorenylmethoxycarbonyl-8-aminooctanoic acid is scaled up by optimizing the reaction conditions to ensure high yield and purity. This often involves the use of automated peptide synthesizers and solid-phase synthesis techniques, where the compound is anchored to a resin and subjected to sequential addition of reagents .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The fluorenylmethoxycarbonyl group is stable under oxidative conditions, making it suitable for reactions that require oxidation steps.
Reduction: The compound can undergo reduction reactions, particularly at the amino group, if the fluorenylmethoxycarbonyl group is removed.
Substitution: The fluorenylmethoxycarbonyl group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Reagents like piperidine or morpholine are used to remove the fluorenylmethoxycarbonyl group.
Major Products Formed:
Oxidation: Oxidized derivatives of the amino acid.
Reduction: Reduced forms of the amino acid.
Substitution: Deprotected amino acids or amino acids with new functional groups.
Scientific Research Applications
Chemistry: 9-fluorenylmethoxycarbonyl-8-aminooctanoic acid is widely used in the synthesis of peptides and proteins. It serves as a building block in the stepwise assembly of peptide chains, allowing for the creation of complex peptide structures .
Biology: In biological research, this compound is used to study protein-protein interactions, enzyme-substrate interactions, and the structural properties of peptides. It is also employed in the development of peptide-based drugs and therapeutic agents .
Medicine: The compound is used in the synthesis of peptide-based pharmaceuticals, including antibiotics, antivirals, and anticancer agents. Its ability to protect the amino group during synthesis ensures the integrity of the peptide structure .
Industry: In the industrial sector, 9-fluorenylmethoxycarbonyl-8-aminooctanoic acid is used in the large-scale production of peptides for research and therapeutic purposes. It is also utilized in the development of novel materials and biomolecules .
Mechanism of Action
The primary mechanism of action of 9-fluorenylmethoxycarbonyl-8-aminooctanoic acid involves the protection of the amino group during peptide synthesis. The fluorenylmethoxycarbonyl group prevents unwanted side reactions by temporarily blocking the amino group. This protection is removed under basic conditions, typically using piperidine, to reveal the free amino group for subsequent reactions .
Comparison with Similar Compounds
- 9-fluorenylmethoxycarbonyl-6-aminohexanoic acid
- 9-fluorenylmethoxycarbonyl-11-aminoundecanoic acid
- 9-fluorenylmethoxycarbonyl-5-aminovaleric acid
- 9-fluorenylmethoxycarbonyl-4-aminobutyric acid
Uniqueness: 9-fluorenylmethoxycarbonyl-8-aminooctanoic acid is unique due to its specific chain length, which provides distinct steric and electronic properties. This makes it particularly suitable for certain peptide synthesis applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)oxyacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO5/c19-16(20)10-23-18-17(21)22-9-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15H,9-10H2,(H,18,21)(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQLJEKGEUGUEJZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NOCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20589246 |
Source


|
| Record name | [({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)oxy]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20589246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123106-21-8 |
Source


|
| Record name | [({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)oxy]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20589246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


